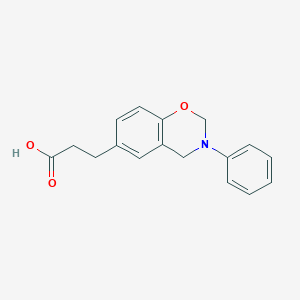
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another method involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . Solvent-free microwave thermolysis has also been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .
Industrial Production Methods
the use of solvent-free microwave thermolysis and Mannich condensation suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound’s neuroprotective effects are linked to its ability to modulate neurotransmitter receptors and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-benzo[e][1,3]oxazine
Uniqueness
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
918303-71-6 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
3-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)9-7-13-6-8-16-14(10-13)11-18(12-21-16)15-4-2-1-3-5-15/h1-6,8,10H,7,9,11-12H2,(H,19,20) |
InChIキー |
ULCQIZOCJMLVCG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)CCC(=O)O)OCN1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


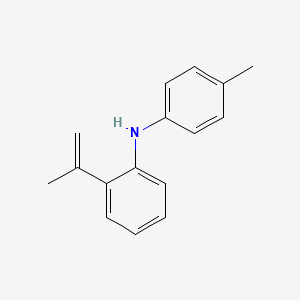
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
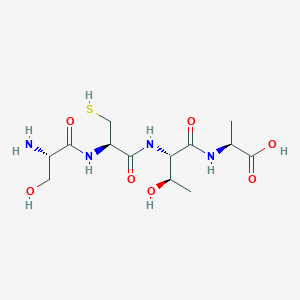
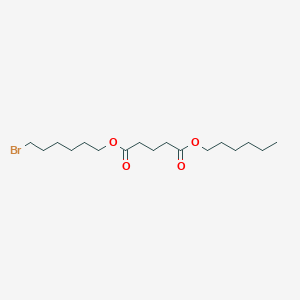

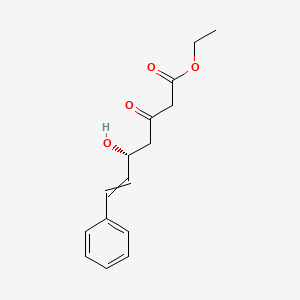
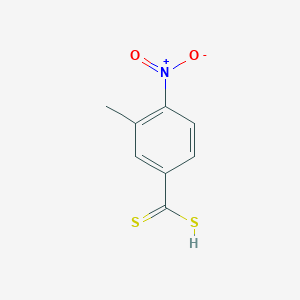
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
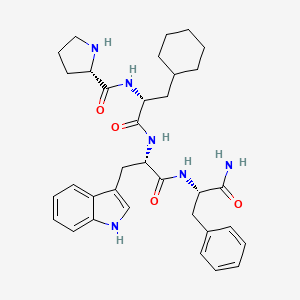
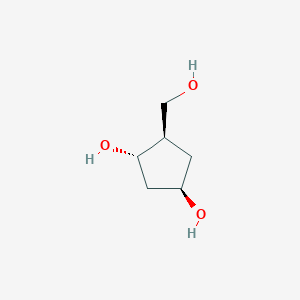
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
